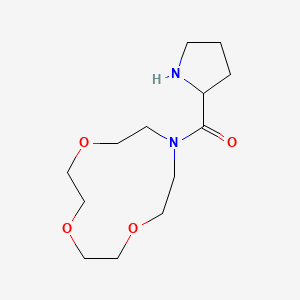

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone

Description

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclododecane ring with three oxygen atoms, and a methanone group. Due to its unique structure, it has garnered interest in various scientific research fields.

Properties

IUPAC Name |

pyrrolidin-2-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c16-13(12-2-1-3-14-12)15-4-6-17-8-10-19-11-9-18-7-5-15/h12,14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPLGYMYBOLTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389154 | |

| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-22-2 | |

| Record name | 2-Pyrrolidinyl-1,4,7-trioxa-10-azacyclododec-10-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring catalysts to facilitate the formation of the cyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the product. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Synthetic Pathways

The synthesis of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone typically involves multi-step synthetic routes. These methods allow for the modification of the compound to enhance its biological activity and specificity. Some common synthetic approaches include:

- Formation of the pyrrolidine ring : Utilizing various reagents to create the five-membered nitrogen-containing ring.

- Cyclododecane integration : Incorporating cyclododecane structures through cyclization reactions.

- Ether linkage formation : Employing etherification techniques to introduce the required ether functionalities.

Biological Applications

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone has shown promise in several therapeutic areas:

- Medicinal Chemistry : The compound serves as a scaffold for developing bioactive molecules with potential anti-inflammatory and analgesic properties. Its structural features allow for modifications that can enhance selectivity against specific biological targets.

- Drug Discovery : Due to its unique conformational dynamics, this compound is being explored for its interactions with various biological targets, potentially leading to novel therapeutic agents.

- Neuropharmacology : The incorporation of the pyrrolidine unit is significant in neuropharmacological applications, where it may influence neurotransmitter systems and provide insights into central nervous system disorders .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives based on this compound structure. The findings indicated that modifications to the pyrrolidine moiety could enhance anti-inflammatory effects by targeting specific pathways involved in inflammation .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone to various receptors. Results suggest that its unique structural configuration allows it to effectively interact with key biological macromolecules involved in disease processes .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Versatile scaffold in drug design |

| 1-Azabicyclo[2.2.2]octane | Saturated bicyclic amine | Unique rigidity affecting binding properties |

| 2-Pyrrolidinone | Pyrrolidine derivative with carbonyl group | Enhanced reactivity due to carbonyl functionality |

| Cyclododecanone | Cyclododecane derivative | Potential applications in material science |

This table illustrates how Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone stands out due to its complex structure and potential therapeutic applications compared to related compounds.

Mechanism of Action

The mechanism by which Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone: is structurally similar to other cyclic compounds containing pyrrolidine and cyclododecane rings.

Cyclododecanone: and Pyrrolidine are examples of compounds with similar structural elements.

Uniqueness: What sets Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone apart is its specific arrangement of oxygen atoms within the cyclododecane ring, which can influence its reactivity and interactions with biological targets.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a cyclododecane moiety integrated with three ether linkages and one nitrogen atom. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.

Molecular Structure

The molecular formula of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is C₁₃H₁₉N₃O₃. The compound's design allows for interesting conformational dynamics due to the presence of both cyclic and acyclic components. This feature may influence its interactions with various biological targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to achieve desired yields and purities. Common methods include:

- Cyclization Reactions : Formation of the cyclododecane structure.

- Functional Group Modifications : Tailoring the pyrrolidine unit to enhance biological activity.

Biological Activity

Research indicates that modifications to the pyrrolidine structure can lead to enhanced selectivity and potency against specific biological targets. The compound has shown potential in various biological assays, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structural features exhibit significant antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Similar macrocyclic compounds have been explored for their ability to inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation .

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Versatile scaffold in drug design |

| 1-Azabicyclo[2.2.2]octane | Saturated bicyclic amine | Unique rigidity affecting binding properties |

| 2-Pyrrolidinone | Pyrrolidine derivative with carbonyl group | Enhanced reactivity due to carbonyl functionality |

| Cyclododecanone | Cyclododecane derivative | Potential applications in material science |

Case Studies

Several studies have investigated the biological activity of compounds related to Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone:

- Macrocyclic Diterpenes : Research on macrocyclic diterpenes from Euphorbia species demonstrated their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) overexpression . This mechanism may be relevant for understanding how similar structures could enhance drug efficacy.

- HIV Protease Inhibitors : A class of HIV protease inhibitors containing flexible macrocyclic tethers exhibited favorable enzyme inhibitory activity, suggesting that structural modifications akin to those seen in Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone could lead to potent antiviral agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone, and what key parameters influence yield?

- Methodological Answer : A typical synthesis involves condensation reactions under reflux conditions. For example, reacting precursors in absolute ethanol with catalytic glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) for 4–10 hours, followed by solvent evaporation under reduced pressure and recrystallization from ethanol-DMF mixtures (1:1) to purify the product . Yield optimization requires precise stoichiometry, temperature control, and solvent selection to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this macrocyclic compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming pyrrolidine and trioxa-aza-cyclododecane connectivity. Single-crystal X-ray diffraction provides structural validation, with data collected at 293 K to resolve bond lengths (mean C–C: 0.005 Å) and torsion angles . Elemental analysis and mass spectrometry further verify purity and molecular weight.

Q. How does the macrocyclic structure influence the compound’s stability under varying experimental conditions?

- Methodological Answer : The trioxa-aza-cyclododecane ring confers rigidity but may exhibit sensitivity to temperature. Low-temperature measurements (e.g., –40°C) are recommended for kinetic studies to prevent ring distortion or decomposition . Stability assays in polar solvents (e.g., DMF, ethanol) should monitor for tautomerism or hydration states using time-resolved NMR.

Advanced Research Questions

Q. How can researchers design experiments to resolve tautomeric equilibria in the macrocyclic ring under different solvent systems?

- Methodological Answer : Combine X-ray crystallography (to capture static structures) with variable-temperature NMR (VT-NMR) to track dynamic tautomerism. For example, compare deuterated DMSO vs. chloroform to assess solvent polarity effects on proton exchange rates . Computational modeling (DFT) can predict energetically favorable tautomers .

Q. What strategies address contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from solvate formation or lattice packing effects. For instance, crystalline structures may stabilize a specific tautomer, while solution-phase NMR reflects equilibrium states. Cross-validate using IR spectroscopy (to detect hydrogen bonding) and thermogravimetric analysis (TGA) to rule out solvent inclusion .

Q. How can computational methods predict regioselectivity in functionalizing the pyrrolidine moiety?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Pair with molecular docking to assess steric effects from the macrocycle. Experimental validation involves selective alkylation/acylation reactions under inert atmospheres, monitoring progress via LC-MS .

Q. What experimental design principles mitigate challenges in synthesizing derivatives with enhanced biological activity?

- Methodological Answer : Use factorial design (e.g., Taguchi method) to optimize reaction variables (temperature, catalyst loading, solvent polarity). For bioactivity studies, prioritize derivatives with improved solubility (logP < 3) by introducing hydrophilic groups (e.g., hydroxyl, carboxyl) via SN2 displacement or Pd-catalyzed cross-coupling .

Q. How should researchers interpret conflicting biological activity data across in vitro assays?

- Methodological Answer : Contradictions may stem from aggregation artifacts or membrane permeability differences. Perform dynamic light scattering (DLS) to detect aggregates and parallel artificial membrane permeability assays (PAMPA) to correlate activity with cellular uptake. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.